molecular formula C24H34O9 B13731686 Iso-T-2 toxin CAS No. 34084-03-2

Iso-T-2 toxin

Cat. No.: B13731686
CAS No.: 34084-03-2
M. Wt: 466.5 g/mol
InChI Key: SBEUAAIAYCUUJR-QYWOHJEZSA-N
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Description

Iso-T-2 toxin is a type A trichothecene mycotoxin produced by Fusarium species. It is known for its potent cytotoxic and immunosuppressive properties, making it one of the most toxic trichothecenes. This compound can contaminate various grains, including maize, oat, barley, wheat, rice, and soybeans, posing significant health risks to humans and animals .

Preparation Methods

Iso-T-2 toxin is primarily produced by Fusarium moulds. The production process involves the cultivation of Fusarium species under specific conditions that promote the synthesis of the toxin. The toxin is then isolated and purified using high-performance liquid chromatography (HPLC). Industrial production methods focus on optimizing the yield and purity of the toxin through controlled fermentation and advanced purification techniques .

Chemical Reactions Analysis

Iso-T-2 toxin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and enzymes such as carboxylesterase. Major products formed from these reactions include hydroxylated derivatives, reduced metabolites, and glucoside conjugates .

Scientific Research Applications

Iso-T-2 toxin has several scientific research applications:

Mechanism of Action

Iso-T-2 toxin exerts its effects by inhibiting protein synthesis and inducing oxidative stress. It binds to the peptidyl-transferase center of the ribosome, blocking the elongation of the polypeptide chain. This inhibition leads to the accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components. The toxin also activates signaling pathways such as JAK/STAT and MAPK, contributing to its immunotoxic and cytotoxic effects .

Comparison with Similar Compounds

Iso-T-2 toxin is similar to other trichothecene mycotoxins, such as HT-2 toxin, T-2 toxin, and deoxynivalenol. this compound is unique due to its higher potency and specific metabolic pathways. For instance, HT-2 toxin is a primary metabolite of T-2 toxin and shares similar toxicological properties, but this compound exhibits distinct immunotoxic and cytotoxic effects .

Similar compounds include:

  • HT-2 toxin
  • T-2 toxin
  • Deoxynivalenol
  • Nivalenol

These compounds share structural similarities and toxicological profiles but differ in their specific effects and metabolic pathways .

Properties

CAS No.

34084-03-2

Molecular Formula

C24H34O9

Molecular Weight

466.5 g/mol

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S,12S)-10-acetyloxy-2-(acetyloxymethyl)-11-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate

InChI

InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(31-15(5)26)20(28)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3/t16-,17+,19+,20+,21+,22+,23+,24-/m0/s1

InChI Key

SBEUAAIAYCUUJR-QYWOHJEZSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)O)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)COC(=O)C

Origin of Product

United States

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